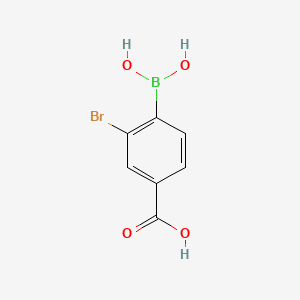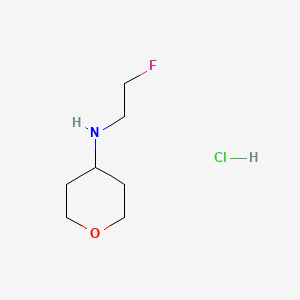![molecular formula C8H7Cl2NO B13453250 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO It is a derivative of furo[3,2-b]pyridine, characterized by the presence of a chloromethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine. One common method includes the reaction of furo[3,2-b]pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the furo[3,2-b]pyridine ring or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
科学研究应用
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
作用机制
The mechanism of action of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The furo[3,2-b]pyridine ring can interact with various molecular targets, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
Furo[2,3-b]pyridine: Similar in structure but with the furan ring fused at a different position.
Furo[3,2-c]pyridine: Another isomer with the furan ring fused at a different position.
Benzofuran: Lacks the nitrogen atom present in furopyridines, resulting in different chemical properties.
Uniqueness
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is unique due to the presence of both the chloromethyl group and the furo[3,2-b]pyridine ring. This combination imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications. The additional nitrogen atom in the furo[3,2-b]pyridine ring enhances its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC 名称 |
6-(chloromethyl)furo[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-8-7(10-5-6)1-2-11-8;/h1-3,5H,4H2;1H |
InChI 键 |
LMBLGROAQAAWFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC2=C1N=CC(=C2)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
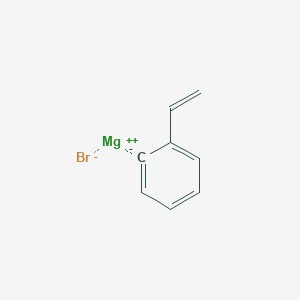
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
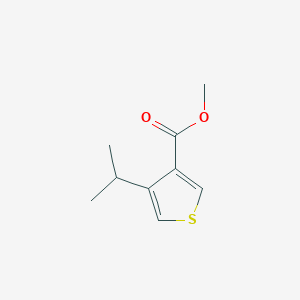
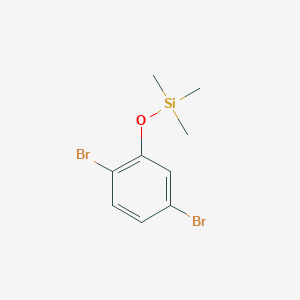


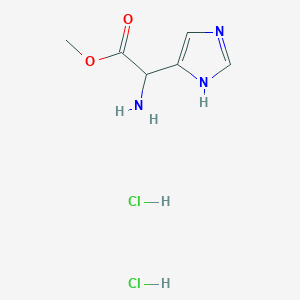
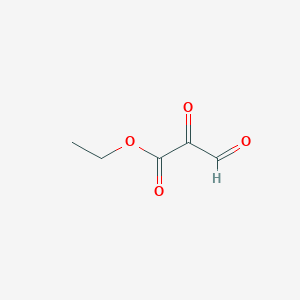
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
